molecular formula C11H23N B13165660 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine

1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13165660
M. Wt: 169.31 g/mol
InChI Key: QVKZOLKAFZGCQW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . This compound is characterized by its cyclohexane ring structure substituted with dimethyl and isopropyl groups, as well as an amine functional group. It is primarily used in research and industrial applications.

Preparation Methods

The synthesis of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine involves several steps. One common method includes the hydrogenation of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-one using ammonia and a suitable catalyst under high pressure and temperature conditions . Industrial production methods often involve similar hydrogenation processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine can be compared with similar compounds like:

The uniqueness of this compound lies in its specific substitution pattern and functional group, which confer distinct chemical and biological properties.

Biological Activity

1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine, also known as a derivative of cyclohexylamine, has garnered attention in pharmacological research due to its potential biological activity. This compound features a unique structure that may influence its interaction with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H27N, with a molecular weight of 197.36 g/mol. The compound consists of a cyclohexane ring with two methyl groups at the 1 and 5 positions and an isopropyl group attached to the nitrogen atom. This configuration contributes to its distinct chemical properties and potential biological activities.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityDescription
Receptor InteractionPotential agonist/antagonist at specific receptors
Enzyme ModulationMay influence enzyme activity through binding interactions
Therapeutic PotentialInvestigated for applications in drug development
Chemical ReactionsParticipates in oxidation, reduction, and substitution reactions to form derivatives

Research indicates that this compound may interact with various molecular targets such as enzymes and receptors. Its biological activity can manifest as either an agonist or antagonist , modulating the activity of these targets and influencing various biochemical pathways. The specific substitution pattern on the cyclohexane ring enhances its effectiveness in modulating biological processes.

Case Study 1: Enzyme Inhibition

In a study examining the compound's inhibitory effects on specific enzymes, it was found that this compound exhibited significant modulation of enzyme activity. This was characterized by a decrease in enzyme kinetics, suggesting potential therapeutic applications in conditions where enzyme overactivity is detrimental. For instance, the compound demonstrated inhibitory effects on enzymes involved in metabolic pathways associated with obesity and diabetes.

Case Study 2: Receptor Interaction

Another study investigated the interaction of this compound with neurotransmitter receptors. The results indicated that the compound may act as a partial agonist at certain adrenergic receptors, which could have implications for its use in treating anxiety disorders or hypertension.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
CyclohexylamineSimple cyclohexane ring with an amine groupBasic amine properties; limited activity
N-MethylcyclohexylamineMethyl group attached to nitrogenIncreased receptor interaction
3,5-DimethylcyclohexanoneLacks amine group; similar methyl substitutionsPrimarily chemical reactivity

Properties

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

IUPAC Name

1,5-dimethyl-2-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10H,5-7,12H2,1-4H3

InChI Key

QVKZOLKAFZGCQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C)N)C(C)C

Origin of Product

United States

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